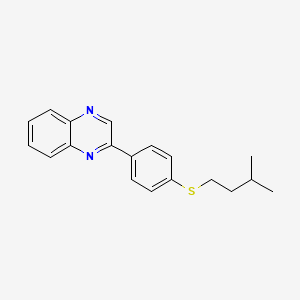
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, dyes, and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinoxaline derivatives can be synthesized through the condensation of ortho-diamines with 1,2-diketones. For the specific compound Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)-, the synthesis involves the reaction of 2-(4-((3-methylbutyl)thio)phenyl)-1,2-diaminobenzene with glyoxal under acidic conditions .
Industrial Production Methods
Industrial production of quinoxaline derivatives typically involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in chloroform.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydroquinoxalines.
Substitution: Formation of halogenated quinoxalines.
Applications De Recherche Scientifique
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use in developing new pharmaceuticals for treating infections and cancer.
Industry: Used in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: Another heterocyclic compound with a benzene ring fused to a pyrimidine ring.
Phthalazine: Contains a benzene ring fused to a pyridazine ring.
Cinnoline: Features a benzene ring fused to a pyridazine ring.
Uniqueness
Quinoxaline, 2-(4-((3-methylbutyl)thio)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thioether group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propriétés
Numéro CAS |
53066-83-4 |
|---|---|
Formule moléculaire |
C19H20N2S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-[4-(3-methylbutylsulfanyl)phenyl]quinoxaline |
InChI |
InChI=1S/C19H20N2S/c1-14(2)11-12-22-16-9-7-15(8-10-16)19-13-20-17-5-3-4-6-18(17)21-19/h3-10,13-14H,11-12H2,1-2H3 |
Clé InChI |
XXLSSFGQENJRJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)
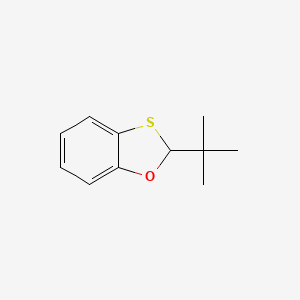
![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)
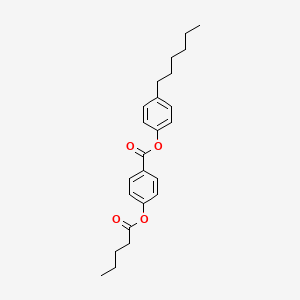

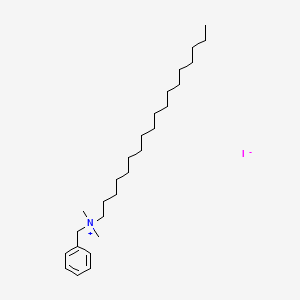
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)
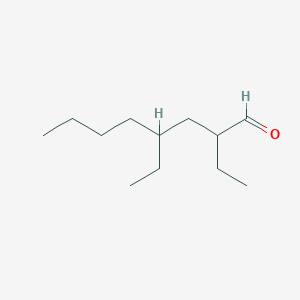
![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
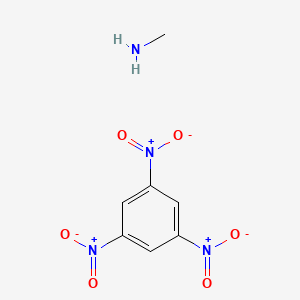

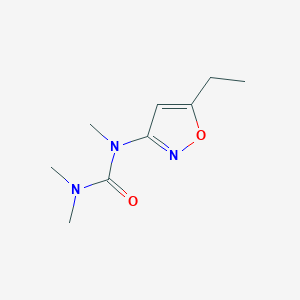
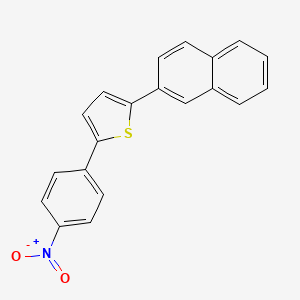
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
